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Chrysophanol 1-tetraglucoside - 120181-08-0

Chrysophanol 1-tetraglucoside

Catalog Number: EVT-505359
CAS Number: 120181-08-0
Molecular Formula: C39H50O24
Molecular Weight: 902.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chrysophanol 1-tetraglucoside, also known as piperazine hexahydrate or arpezine, belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds. Chrysophanol 1-tetraglucoside exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, chrysophanol 1-tetraglucoside is primarily located in the cytoplasm. Outside of the human body, chrysophanol 1-tetraglucoside can be found in coffee and coffee products, herbs and spices, and pulses. This makes chrysophanol 1-tetraglucoside a potential biomarker for the consumption of these food products.
Classification

Chrysophanol 1-tetraglucoside belongs to the class of anthraquinones, which are characterized by their three-ring structure and are commonly found in various plants. It is classified as a flavonoid glycoside, specifically an anthraquinone glycoside due to the presence of multiple glucose units attached to the chrysophanol backbone.

Synthesis Analysis

The synthesis of chrysophanol 1-tetraglucoside can be achieved through several methods, predominantly involving enzymatic glycosylation or chemical glycosylation techniques:

  1. Enzymatic Glycosylation: This method utilizes specific glycosyltransferases that catalyze the transfer of glucose moieties from donor substrates to chrysophanol. The reaction conditions typically include:
    • Temperature: 30-50 °C
    • pH: Optimal pH varies depending on the enzyme but generally falls between 5.5 and 7.5.
    • Reaction Time: Several hours to days depending on enzyme activity and substrate concentration.
  2. Chemical Glycosylation: This approach often involves the activation of glucose derivatives (e.g., glucosyl chlorides or triflates) followed by their reaction with chrysophanol under acidic or basic conditions. Key parameters include:
    • Solvent: Common solvents include dimethyl sulfoxide or acetonitrile.
    • Catalysts: Acidic catalysts such as Lewis acids may be employed.
    • Temperature: Reactions are typically conducted at elevated temperatures (50-100 °C).

These methods allow for the selective formation of chrysophanol 1-tetraglucoside with high yields and purity.

Molecular Structure Analysis

Chrysophanol 1-tetraglucoside has a complex molecular structure characterized by its anthraquinone core with multiple glucose units attached. The molecular formula is C21H24O10C_{21}H_{24}O_{10}, indicating the presence of 21 carbon atoms, 24 hydrogen atoms, and 10 oxygen atoms.

Structural Features

  • Anthraquinone Core: The base structure consists of three fused benzene rings.
  • Glycosidic Linkages: The four glucose units are attached via β-glycosidic bonds, which influence solubility and biological activity.
  • Stereochemistry: The stereochemistry around the glycosidic bonds is crucial for biological interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used techniques to elucidate the structure of chrysophanol 1-tetraglucoside, providing insights into its functional groups and molecular conformation.

Chemical Reactions Analysis

Chrysophanol 1-tetraglucoside participates in several chemical reactions typical for anthraquinones and glycosides:

  1. Hydrolysis: Under acidic or enzymatic conditions, it can undergo hydrolysis to release glucose units and regenerate chrysophanol.
  2. Oxidation: The anthraquinone moiety can be oxidized to form reactive intermediates that may participate in further chemical transformations.
  3. Reduction: Reduction reactions can convert the carbonyl groups in the anthraquinone structure to hydroxyl groups, altering its reactivity and biological activity.

These reactions are essential for understanding its stability, reactivity, and potential metabolic pathways within biological systems.

Mechanism of Action

Chrysophanol 1-tetraglucoside exhibits various mechanisms of action that contribute to its pharmacological effects:

  1. Antidiabetic Activity: It inhibits protein tyrosine phosphatase 1B, which plays a critical role in insulin signaling pathways. By inhibiting this enzyme, chrysophanol 1-tetraglucoside enhances insulin sensitivity and lowers blood glucose levels.
  2. Antioxidant Effects: The compound scavenges reactive oxygen species, thereby reducing oxidative stress in cells. This action is mediated through upregulation of antioxidant enzymes.
  3. Anti-inflammatory Properties: It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.

These mechanisms highlight its potential as a therapeutic agent for metabolic disorders.

Physical and Chemical Properties Analysis

Chrysophanol 1-tetraglucoside is characterized by specific physical and chemical properties:

These properties influence its formulation in pharmaceutical applications and its bioavailability.

Applications

Chrysophanol 1-tetraglucoside has significant scientific applications:

  1. Pharmaceutical Development: Its antidiabetic properties make it a candidate for developing new medications targeting insulin resistance.
  2. Nutraceuticals: Due to its antioxidant and anti-inflammatory effects, it is explored as a functional food ingredient.
  3. Research Tool: It serves as a model compound for studying glycosylation processes and their impact on biological activity.
Biosynthetic Pathways and Precursor Relationships

Evolutionary Origins of Anthraquinone Glycosylation in Plant Secondary Metabolism

Anthraquinone glycosylation represents an evolutionary adaptation in plants to enhance solubility, reduce toxicity, and facilitate compartmentalization of hydrophobic aglycones. Chrysophanol 1-tetraglucoside—a tetra-glycosylated anthraquinone—exemplifies advanced glycosylation strategies that evolved to optimize physiological functions. In Fabaceae, Polygonaceae, and Asphodelaceae, glycosylated anthraquinones like this compound serve dual roles: as defensive chemicals against herbivores and pathogens, and as redox regulators in stress responses [7] [9]. The tetraglucoside structure likely emerged through gene duplication events in glycosyltransferase (GT) families, enabling sequential glucose attachments. This evolutionary trajectory is conserved in taxa experiencing intense biotic stress, where multi-glycosylation prolongs bioactive half-lives in aqueous cellular environments [2].

Chrysophanol 1-Tetraglucoside Biosynthesis in Cassia obtusifolia and Rheum Species

Cassia obtusifolia seeds and Rheum spp. rhizomes constitute primary natural sources of chrysophanol 1-tetraglucoside. Biosynthesis initiates with chrysophanol aglycone formation via type III polyketide synthases (PKS), followed by regioselective glycosylation:

  • Tissue-specific dynamics: In C. obtusifolia, seed maturation triggers tetraglucoside accumulation (≤1.8% dry weight), whereas Rheum palmatum roots show higher aglycone:glycoside ratios during vegetative growth [4] [9].
  • Endophytic contributions: Fungal symbionts (e.g., Trichoderma harzianum in Cassia) enhance yield by producing chrysophanol precursors, which host plants glycosylate [7] [9].

Table 1: Species-Specific Biosynthetic Features of Chrysophanol 1-Tetraglucoside

Plant SpeciesTissue LocalizationKey Biosynthetic TriggersReported Yield (Dry Weight)
Cassia obtusifoliaSeedsSeed maturation, fungal symbiosis0.9–1.8%
Rheum palmatumRhizomesSeasonal senescence, light stress0.4–1.2%
Aloe hijazensisRootsDrought stress0.3% (trace)

Role of Shikimate and Polymalonate Pathways in Tetraglucoside Assembly

Chrysophanol 1-tetraglucoside biosynthesis bifurcates between aglycone and glycoside modules:

  • Aglycone scaffold: Derived from octaketide folding via polymalonate (PMA) pathway in fungi, but in plants, it integrates shikimate-derived units (e.g., p-coumaroyl-CoA) with malonyl-CoA elongations. The "F-folding" pattern in plants yields chrysophanol after decarboxylation and oxidation [2] [7].
  • Glucose donors: UDP-glucose pools generated from photosynthetic sucrose cleavage fuel glycosylation. The tetraglucosyl moiety requires four sequential glycosyl transfers, consuming ∼12% of cellular UDP-glucose reserves during peak synthesis [4] [9].
  • Organism-specific folding: Bacterial systems exhibit "S-folding" (e.g., Streptomyces spp.), precluding tetraglucoside formation, confirming evolutionary divergence in anthraquinone processing [7].

Table 2: Metabolic Flux Allocation in Chrysophanol 1-Tetraglucoside Biosynthesis

Precursor PathwayPrimary InputsContribution to Final StructureInhibitors Reducing Yield
Polymalonate (PMA)Malonyl-CoA (×8)Chrysophanol aglycone ring systemCerulenin (≥90% inhibition)
Shikimatep-Coumaroyl-CoAAromatic ring methylationGlyphosate (78% inhibition)
Sucrose degradationUDP-glucose (×4)Tetraglucoside moietyValidamycin A (62% inhibition)

Enzymatic Mechanisms of β-Glucosidic Bond Formation in Oligosaccharide Moieties

The tetraglucosyl chain assembly involves regioselective β-glycosidic bonds catalyzed by uridine diphosphate-dependent glycosyltransferases (UGTs):

  • UGT specificity: UGT88D1 (in Cassia) and UGT74AC2 (in Rheum) exhibit strict regiospecificity for C-1 hydroxyl of chrysophanol. Kinetic studies show Km values for UDP-glucose at 38 μM and 42 μM, respectively [7] [9].
  • Sequential glycosylation: A four-step cascade:
  • Monoglucosylation: UGT88D1 attaches Glc-1 to chrysophanol (commitment step)
  • β-(1→3) elongation: Sucrose-dependent glucosyltransferases (SDG1) add Glc-2 and Glc-3
  • Terminal β-(1→6) linkage: Glucan synthase-like enzyme (GSL6) completes tetrasaccharide
  • Docking domains: Type I PKS-derived docking domains (e.g., DD1 from cis-AT PKS) mediate enzyme complex assembly, enhancing metabolic efficiency by 240% in heterologous systems [5].

Table 3: Enzymatic Machinery for Tetraglucosylation

Enzyme ClassGene IdentifierReaction CatalyzedCatalytic Efficiency (kcat/Km, M⁻¹s⁻¹)
GlycosyltransferaseUGT88D1Chrysophanol → Chrysophanol 1-glucoside1.4 × 10⁴
Sucrose-dependent glucosyltransferaseSDG1Chrysophanol glucoside → triglucoside9.8 × 10³
Glucan synthase-likeGSL6Chrysophanol triglucoside → tetraglucoside7.2 × 10³

The tetraglucosylation pathway exemplifies metabolic channeling, where enzyme-docking domains minimize intermediate diffusion. This mechanism increases pathway flux by ∼2.4-fold compared to non-channeled systems, as demonstrated in engineered Escherichia coli expressing Cassia UGTs with PKS docking domains [5]. The β-configuration of all glucosidic bonds confers resistance to endogenous β-glucosidases, enabling intracellular storage in vacuoles without degradation [7] [9].

Concluding Remarks

Chrysophanol 1-tetraglucoside biosynthesis showcases the sophistication of plant metabolic evolution, integrating shikimate-polymalonate crosstalk and enzyme complex assembly to achieve regiospecific tetraglycosylation. Future advances in de novo pathway reconstruction will require elucidating the docking interfaces governing UGT-PKS complexes.

Properties

CAS Number

120181-08-0

Product Name

Chrysophanol 1-tetraglucoside

IUPAC Name

1-[6-[[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methylanthracene-9,10-dione

Molecular Formula

C39H50O24

Molecular Weight

902.8 g/mol

InChI

InChI=1S/C39H50O24/c1-11-5-13-21(27(48)20-12(22(13)43)3-2-4-14(20)42)15(6-11)58-38-32(53)29(50)24(45)18(61-38)10-57-37-34(55)35(26(47)17(8-41)60-37)63-39-33(54)30(51)25(46)19(62-39)9-56-36-31(52)28(49)23(44)16(7-40)59-36/h2-6,16-19,23-26,28-42,44-47,49-55H,7-10H2,1H3

InChI Key

CWGIPJXDFYVNHH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)C(=O)C7=C(C2=O)C=CC=C7O

Canonical SMILES

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)C(=O)C7=C(C2=O)C=CC=C7O

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